1,2-Bis(phosphino)benzene

説明

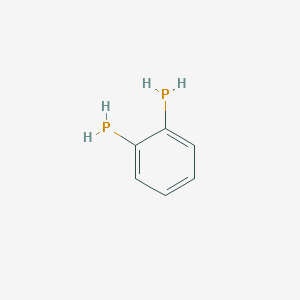

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-phosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDVEXWZZOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402181 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-04-9 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(phosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1,2 Bis Phosphino Benzene Analogues

Methodologies for the Preparation of 1,2-Bis(phosphino)benzene and its Core Structure

The synthesis of the parent this compound (dppbz) and its fundamental phosphine-substituted benzene (B151609) core has been approached through several key methodologies.

One effective method involves the photolysis of 1,2-dichlorobenzene (B45396) in trimethyl phosphite (B83602), which proceeds over several days at elevated temperatures to yield 1,2-bis(dimethoxyphosphoryl)benzene. acs.orgresearchgate.net This intermediate can be produced on a large scale. acs.org Subsequent reduction of this phosphoryl derivative is required to obtain the target this compound. acs.orgresearchgate.net A successful reduction has been achieved in high yield using a reagent prepared from trimethylsilyl (B98337) chloride and lithium aluminum hydride in THF. acs.org

Alternative routes start from different precursors. The chlorination of 1,2-diphosphinobenzene using phosphorus pentachloride (PCl₅) has been shown to produce 1,2-bis(dichlorophosphino)benzene (B1587436) in high yields (93%). researchgate.netresearchgate.net This dichlorophosphino derivative serves as a valuable precursor for further functionalization. researchgate.net Another approach involves the reaction of 1,2-dichlorobenzene directly with diphenylphosphine. Furthermore, substituted benzene-1,2-diphosphines have been successfully synthesized by reducing the corresponding benzenediphosphonates with lithium aluminum hydride in the presence of aluminum chloride. researchgate.net

Table 1: Selected Methodologies for the Synthesis of the this compound Core

| Precursor(s) | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | Trimethyl phosphite (photolysis), then LiAlH₄/Me₃SiCl | This compound | 50% (for intermediate), 83% (for reduction) | acs.orgresearchgate.net |

| 1,2-Diphosphinobenzene | PCl₅ | 1,2-Bis(dichlorophosphino)benzene | 93% | researchgate.netresearchgate.net |

Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents onto the phosphorus atoms, thereby fine-tuning the ligand's properties for specific catalytic applications.

The introduction of bulky groups on the phosphorus atoms is a key strategy for creating sterically hindered ligands that can enhance catalytic selectivity. A prominent example is the synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB), a highly effective ligand in palladium-catalyzed carbonylation reactions. st-andrews.ac.uk Its synthesis begins with the preparation of a di-Grignard reagent from α,α'-dichloro-o-xylene, which is then reacted with an excess of di-tert-butylchlorophosphine (B1329828) to yield the final product. st-andrews.ac.uk The use of bulky mesityl groups has also been demonstrated in the synthesis of 1,2-bis(dimesitylphosphanylamino)benzene, which can form various palladium and gold complexes. researchgate.net

Creating chiral versions of this compound is essential for asymmetric catalysis. Several strategies have been developed to achieve this.

BenzP* : This electron-rich, P-stereogenic ligand, formally named (R,R)-(+)-1,2-Bis(t-butylmethylphosphino)benzene, is synthesized from o-dibromobenzene and an enantiopure secondary phosphine-borane, specifically tert-butylmethylphosphine–borane (B79455). nih.govacs.orgtcichemicals.comcymitquimica.com This approach highlights the utility of phosphine-borane complexes in stereoselective synthesis. acs.org

iPr-DuPhos : The DuPhos family of ligands, including the isopropyl-substituted variant ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene), features a 1,2-phenylene bridge connecting two chiral phospholane (B1222863) rings. nih.govuit.noosti.gov A general and scalable synthesis for these ligands involves reacting a chiral diol-derived cyclic sulfate (B86663) with this compound. The stereochemistry of the final ligand is determined by the initial chiral diol.

Cycloaddition Strategies : An alternative method for generating C₂-symmetric chiral ligands involves a rhodium-catalyzed intramolecular [2+2+2] cycloaddition of a triyne diphosphine oxide derived from a chiral propargyl alcohol. semanticscholar.org The resulting tricyclic diphosphine oxide can be reduced to the final chiral dppbz-type ligand. semanticscholar.orgresearchgate.net

The development of modular synthetic routes allows for the preparation of unsymmetrical this compound ligands, where the substituents on the two phosphorus atoms are different (P(R₂) ≠ P(R'₂)). This asymmetry can provide unique catalytic properties. Convenient, high-yield syntheses for both symmetrical and unsymmetrical 1,2-bis(phosphino)benzenes have been developed, expanding the library of available ligands for transition metals. acs.org Unsymmetrical bis(phosphino)pyrrole ligands, which serve as analogues to the benzene-based systems, have been prepared through facile and modular syntheses, demonstrating a proof-of-concept for creating ligands with a similar steric profile but altered electronic properties. researchgate.netrsc.org

Phosphine-boranes are critical, stable intermediates in the synthesis of P-chirogenic phosphine (B1218219) ligands. nih.govjst.go.jp The borane (BH₃) group serves as a protective moiety for the phosphorus atom, allowing for various chemical manipulations without disturbing the phosphine. researchgate.netnih.gov This methodology is central to the synthesis of ligands like BenzP*, which relies on an enantiopure secondary phosphine-borane precursor. acs.orgtcichemicals.com A key step in this synthetic sequence is the deboranation, or removal of the BH₃ group. This is often accomplished by reacting the phosphine-borane complex with an amine, such as diethylamine (B46881) or DABCO. nih.gov Crucially, this deprotection step proceeds with complete retention of the stereochemical configuration at the phosphorus center, making it a powerful tool for synthesizing optically active phosphines. nih.gov

Table 2: Synthesis of Chiral this compound Derivatives

| Ligand Name | Key Precursors | Synthetic Strategy | Reference(s) |

|---|---|---|---|

| BenzP* | o-Dibromobenzene, Enantiopure tert-butylmethylphosphine-borane | Nucleophilic substitution using a P-chirogenic phosphine-borane | nih.govacs.orgtcichemicals.com |

| iPr-DuPhos | Chiral diol, this compound | Nucleophilic substitution of a cyclic sulfate with a diphosphine | uit.no |

| C₂-Symmetric dppbz-type | Chiral propargyl alcohol-derived triyne diphosphine oxide | Rhodium-catalyzed intramolecular [2+2+2] cycloaddition | semanticscholar.orgresearchgate.net |

Post-Synthetic Modification and Functionalization of this compound Ligands

Once the core this compound ligand is synthesized, it can undergo further chemical transformations to introduce new functional groups or alter its properties. This post-synthetic modification adds another layer of tunability to the ligand framework.

One example is the selective oxidation of one phosphine group. The reaction of 1,2-bis(diphenylphosphino)benzene (B85067) with trimethylsilyl azide (B81097) results in the formation of an asymmetric iminophosphorane-phosphine hybrid ligand. Similarly, in multimetallic complexes featuring a 1,2,4,5-tetrakis(diphenylphosphino)benzene ligand, the non-coordinating phosphine sites can be selectively oxidized to the corresponding phosphine oxides or sulfides after the initial complex has been formed. acs.orgnih.gov

A more recent and sophisticated strategy, termed "catalyst editing," involves the alkylation of a pendant phosphine group on a pre-formed metal-ligand complex. acs.org For instance, a bisphosphine phenol (B47542) ligand can be selectively alkylated at one phosphorus atom with methyl iodide to generate a phosphonium (B103445) salt. acs.org Subsequent anion exchange provides a high-yield route to a large library of cationic catalysts with systematically varied electronic and steric profiles. acs.org

Coordination Chemistry of 1,2 Bis Phosphino Benzene Metal Complexes

General Principles of Bidentate Phosphine (B1218219) Coordination to Transition Metals

Bidentate phosphine ligands, also known as diphosphines, are organophosphorus compounds widely employed as chelating ligands in inorganic and organometallic chemistry. wikipedia.orgalfa-chemistry.com Their structure is defined by two phosphino (B1201336) groups connected by a linker or backbone. wikipedia.org This chelation, where both phosphorus atoms bind to a single metal center, results in the formation of a metallacycle. This process is entropically favored and leads to enhanced thermodynamic stability compared to complexes with two separate monodentate phosphine ligands, a phenomenon known as the "chelate effect". csbsju.edu

The properties of the resulting metal complex are highly tunable and depend significantly on the nature of the ligand's backbone and the substituents on the phosphorus atoms. wikipedia.org Key factors include:

Backbone Length: The number of atoms in the linker between the phosphorus donors is critical. Linkers with two to four carbon atoms, for instance, are adept at forming stable five- or six-membered chelate rings with a single metal. wikipedia.org

Backbone Rigidity: A rigid backbone, such as the benzene (B151609) ring in 1,2-bis(phosphino)benzene, imposes specific geometric constraints on the complex.

Bite Angle: This is the P-M-P angle (where M is the metal center) and is a crucial parameter determined by the ligand's structure. The bite angle influences the geometry and reactivity of the metal center. csbsju.edu

Substituents (R-groups): The electronic and steric properties of the groups attached to the phosphorus atoms can be systematically varied to modulate the behavior of the metal catalyst. wikipedia.org

These ligands bind to transition metals through the lone pair of electrons on the phosphorus atoms, acting as "soft" σ-donors. alfa-chemistry.com This coordination stabilizes the metal complex and allows for the fine-tuning of the metal's electronic properties, which in turn controls the reactivity and selectivity in catalytic reactions. alfa-chemistry.com

Formation and Stability of Metal–Phosphine Complexes with this compound

1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz) is a well-established bidentate ligand in coordination chemistry, recognized for its ability to form stable complexes with a variety of transition metals. wikipedia.orgsigmaaldrich.comchemimpex.com Its rigid phenylene backbone ensures that the two phosphino groups are held in a fixed position, making it an excellent chelating agent. This structural rigidity is comparable to that of cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv). wikipedia.orgwikipedia.org

The synthesis of metal complexes involving dppbz has been reported for numerous metals, including nickel, palladium, platinum, copper, silver, and gold. sigmaaldrich.comresearchgate.netacs.orgsemanticscholar.org For example, zerovalent nickel compounds supported by dppbz have been successfully synthesized and characterized. semanticscholar.org The stability of these complexes is attributed to the strong M-P bond and the chelate effect conferred by the bidentate nature of the ligand. This has made dppbz and its derivatives valuable in the development of homogeneous catalysts for various organic transformations, such as cross-coupling reactions. sigmaaldrich.comchemimpex.com

Electronic and Steric Influences on Coordination Geometry

The geometry and reactivity of metal complexes are dictated by a combination of electronic and steric effects imparted by the coordinated ligands. wikipedia.orgmanchester.ac.uk An electronic effect refers to the modulation of the electron density at the metal center by the ligand, while a steric effect relates to the spatial arrangement and bulk of the ligand. manchester.ac.uk For phosphine ligands like this compound, these properties are critical in determining the coordination environment of the metal. nih.gov

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating or -withdrawing strength of a phosphine ligand. wikipedia.org It is determined experimentally from the infrared (IR) spectrum of a nickel tricarbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest. The frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) is measured. wikipedia.orgsmu.edu

The underlying principle is π-backbonding. A more electron-donating phosphine ligand increases the electron density on the nickel center. This excess electron density is then delocalized into the π* antibonding orbitals of the carbonyl ligands. wikipedia.org This strengthens the Ni-C bond but weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.orgchemrxiv.org Therefore, a lower TEP value corresponds to a more strongly electron-donating ligand. While originally developed for monodentate phosphines, the concept has been extended, often with computational support, to bidentate ligands to compare their electronic influence. nih.gov

| Ligand (L) | TEP ν(CO) in cm⁻¹ |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| P(C₆F₅)₃ | 2090.9 |

| PF₃ | 2110.9 |

The steric influence of a phosphine ligand is commonly quantified using the Tolman cone angle (θ). This parameter represents the apex angle of a cone, centered on the metal, that encompasses the entire ligand. wikipedia.org A larger cone angle indicates a bulkier ligand, which can significantly impact the number of ligands that can coordinate to a metal center and the reactivity of the resulting complex. wikipedia.org

Another important steric descriptor is the percent buried volume (%Vbur). This parameter calculates the percentage of the space around a metal atom that is occupied by a given ligand. wikipedia.orgnih.gov While often correlated, the cone angle and buried volume are not always equivalent. A ligand may possess a large cone angle due to bulky substituents far from the metal center (remote steric hindrance) while having a relatively small buried volume, which measures hindrance closer to the metal. nih.gov The rigid backbone of this compound imposes a specific conformation and bite angle, which, combined with the steric bulk of the phosphorus substituents, defines its steric profile.

| Ligand | Cone Angle (θ) in Degrees |

|---|---|

| PH₃ | 87 |

| P(OCH₃)₃ | 107 |

| P(CH₃)₃ | 118 |

| P(CH₂CH₃)₃ | 132 |

| P(C₆H₅)₃ | 145 |

| P(cyclo-C₆H₁₁)₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(mesityl)₃ | 212 |

Spectroscopic Characterization of Metal Complexes (e.g., NMR, IR, X-ray Diffraction)

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy : As discussed previously, IR spectroscopy is vital for determining the electronic properties of phosphine ligands by analyzing the stretching frequencies of co-ligands like CO. wikipedia.orgcore.ac.uk Changes in the vibrational frequencies of the ligand's backbone upon coordination can also provide structural insights.

X-ray Diffraction : Single-crystal X-ray diffraction provides unambiguous, detailed information about the solid-state structure of a complex. researchgate.net It allows for the precise determination of bond lengths, bond angles (including the critical P-M-P bite angle), coordination geometry (e.g., square planar, tetrahedral), and intermolecular interactions. acs.org For instance, the crystal structure of a Rh(I) complex featuring an oxidized derivative of 1,2-bis(diphenylphosphino)benzene revealed a typical square planar geometry around the rhodium center. acs.org

| Technique | Information Obtained | Example Application |

|---|---|---|

| ³¹P NMR | Confirmation of coordination, electronic environment of P, M-P coupling | Observing a downfield shift in the ³¹P signal upon complexation. mdpi.com |

| ¹H NMR | Structural information of the ligand backbone | Structural assignment of [MX₂(dppbz)] complexes. researchgate.net |

| IR Spectroscopy | Electronic properties (via co-ligands like CO), bonding information | Determination of Tolman Electronic Parameter from ν(CO) bands. wikipedia.org |

| X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, solid-state structure | Determining the square planar geometry of a Rh(I) complex. acs.org |

Isomerization and Ligand Exchange Processes in Metal Complexes

Isomerization refers to the rearrangement of ligands around the metal center, leading to different geometric isomers (e.g., cis-trans). The rigid nature of the this compound backbone restricts the possible conformations, making large-scale isomerization that would require breaking the chelate ring less likely under mild conditions. However, more subtle dynamic processes can still occur. The specific pathways and energetics of these processes are highly dependent on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes containing the this compound ligand, often abbreviated as 'dppbz', are critical determinants of their utility in various chemical applications. These properties are not intrinsic to the complex alone but are significantly modulated by the surrounding environment, particularly the solvent and specific reaction conditions. Furthermore, the electronic nature of the metal center, especially its ability to undergo changes in oxidation state, plays a pivotal role in the chemical behavior of these complexes.

Influence of Solvent and Reaction Conditions on Complex Stability

The stability of a coordination complex is profoundly influenced by the solvent in which it is dissolved or in which it is synthesized. Solvents can affect stability through various mechanisms, including direct coordination to the metal center, stabilization of charged intermediates or transition states, and influencing ligand dissociation equilibria. mpg.deresearchgate.net The choice of solvent and reaction conditions such as temperature and pressure can be crucial for both the successful synthesis and the persistence of this compound metal complexes.

The role of the solvent is multifaceted, acting not just as a medium but often as a direct participant in the reaction. mpg.de The solvating ability of a solvent, often quantified by parameters like the Guttmann donor number (DN), is a key factor in complexation reactions. researchgate.net Solvents with high donor numbers can compete with the phosphine ligand for coordination sites on the metal center, potentially leading to ligand displacement or the formation of solvent-adduct complexes. Conversely, non-coordinating or weakly coordinating solvents are often employed to maintain the integrity of the desired complex.

For instance, the synthesis of certain heterotrimetallic arrays involving phosphine-bridged dithiolene complexes requires forcing conditions, such as refluxing in high-boiling solvents like decalin at 190 °C for extended periods (72 hours), to drive the reaction to completion. acs.org The resulting complexes, particularly those with third-row transition metals, exhibit high thermal stability and are stable in air. acs.org The choice of solvent also dictates the purification and crystallization strategy. Crystallization of a platinum-centered complex was achieved by the slow diffusion of diethyl ether vapor into a concentrated solution of the complex in nitrobenzene. nih.gov

The stability can also be influenced by the presence of atmospheric oxygen. While many dppbz complexes are air-stable solids, solutions can be susceptible to oxidation. wikipedia.org For example, studies on certain metallacyclophanes have shown that while they are stable towards dissociation at low concentrations, air oxidation of dissociated phosphine groups can shift the equilibrium and lead to the decomposition of the complex. researchgate.net

Table 1: Solvents and Conditions in the Synthesis and Crystallization of Selected Phosphine Complexes

| Complex Type | Metal(s) | Solvent(s) for Synthesis | Conditions | Solvent(s) for Crystallization | Source |

| Heterotrimetallic Dithiolene | Ni, Pd, Pt, Re | Decalin | 190 °C, 72 h | - | acs.org |

| Heterotrimetallic Dithiolene | Ni, Pt | Dichloromethane | 25 °C, 12 h | Nitrobenzene, Diethyl Ether | nih.gov |

| Gold(I/III) DPPBz | Au | Chloroform | Room Temperature | Chloroform, Ether | rsc.org |

Redox Behavior of Metal Centers in this compound Complexes

The redox behavior of the metal center is a cornerstone of the reactivity of this compound complexes. The phosphine ligand can stabilize multiple oxidation states of the coordinated metal, and the electronic properties of the complex can be tuned by changing the metal's oxidation state. This is particularly evident in complexes of metals like gold, which can readily exist in Au(I) and Au(III) states.

Recent work has demonstrated the synthesis of structurally distinct Au(I) and Au(III) complexes bearing the 1,2-bis(diphenylphosphino)benzene ligand, achieved by carefully controlling the stoichiometry of the reactants. rsc.org The oxidation state of the gold center dictates the geometry and stability of the resulting complex. rsc.org For example, reacting two equivalents of a gold(III) precursor with one equivalent of the dppbz ligand yields a dicationic Au(III) complex, while an equimolar ratio with a gold(I) precursor leads to a monocationic Au(I) complex. rsc.org While Au(III) reduction is a known process in biological systems, the high redox potential of the Au(I)/Au(III) couple generally limits the oxidation of gold under physiological conditions. rsc.org However, it has been noted that the phosphine ligands themselves can be susceptible to oxidation under aerobic conditions, which in turn affects the stability of the metal complex. rsc.org

The electrochemical properties of these complexes are typically studied using techniques like cyclic voltammetry. For heterodimetallic complexes, such as a Platinum-Nickel system linked by a tetrakis(diphenylphosphino)benzene ligand, cyclic voltammetry reveals two distinct, closely spaced one-electron oxidations. nih.gov These correspond to the stepwise oxidation of the dithiolene ligands, demonstrating how the electronic communication through the phosphine-bridged framework allows for discrete redox events. nih.gov

Table 2: Redox Properties of Selected Metal Complexes with Phosphine Ligands

| Complex System | Metal Center(s) | Observed Redox Process | Technique | Key Finding | Source |

| Gold DPPBz | Au(I) / Au(III) | Metal-centered | Synthesis, Spectroscopy | Stoichiometry controls access to stable Au(I) and Au(III) oxidation states. | rsc.org |

| Trimetallic Dithiolene | Ni/Pd/Pt, Pt/Au | Ligand-centered (Dithiolene) | Electrochemistry | Dithiolene-based oxidations are observed at anodically shifted potentials. | acs.orgnih.gov |

| Heterodimetallic Dithiolene | Pt, Ni | Ligand-centered (Dithiolene) | Cyclic Voltammetry | Two resolved 1e⁻ oxidations corresponding to the two dithiolene units. | nih.gov |

Applications of 1,2 Bis Phosphino Benzene in Homogeneous Catalysis

Asymmetric Catalysis with Chiral 1,2-Bis(phosphino)benzene Ligands

The primary application of chiral this compound ligands is in enantioselective catalysis, where they have demonstrated exceptional performance in hydrogenations, cross-coupling reactions, and hydroformylations.

Asymmetric hydrogenation is a key process for the synthesis of chiral compounds, and rhodium complexes featuring chiral bisphosphine ligands have been central to its development. pnas.org Ligands based on the this compound framework are particularly effective due to their structural rigidity and tunable electronic properties.

Rhodium complexes of chiral this compound ligands have been successfully applied to the asymmetric hydrogenation of a wide range of prochiral olefins. The substrate scope includes functionalized alkenes such as dehydroamino acid derivatives, enamides, and itaconic acid derivatives. researchgate.netacs.org For instance, the P-stereogenic ligand known as BenzP*, a 1,2-bis(tert-butylmethylphosphino)benzene, forms a rhodium complex that shows excellent enantioselectivities, often exceeding 99% ee, and high catalytic activity for various functionalized alkenes. acs.orgacs.org

This catalytic system has proven effective for producing chiral morpholines, important structural motifs in medicinal chemistry. researchgate.net The hydrogenation of diverse 2-substituted dehydromorpholines proceeds with quantitative yields and enantioselectivities up to 99% ee. researchgate.net The effectiveness of these catalysts is demonstrated across a range of substrates, highlighting the versatility of the this compound ligand structure.

Below is a table summarizing the performance of a rhodium catalyst with the BenzP* ligand in the asymmetric hydrogenation of various functionalized olefins.

| Substrate | Product | Enantiomeric Excess (ee) | Conversion (%) | Ref |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99% (R) | 100 | acs.org |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99% (R) | 100 | acs.org |

| (Z)-1-Phenyl-N-(prop-1-en-2-yl)acetamide | N-(1-Phenylpropan-2-yl)acetamide | 99% (S) | 100 | acs.org |

| Dimethyl itaconate | Dimethyl 2-methylsuccinate | >99% (R) | 100 | researchgate.net |

| 2-Substituted Dehydromorpholine | 2-Substituted Chiral Morpholine | up to 99% | >99 | researchgate.net |

The mechanism of rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands is generally understood to proceed via one of two main pathways: the unsaturated pathway or the dihydride pathway. uit.nonih.gov The operative pathway is often dependent on the specific ligand and substrate used. uit.no

In the unsaturated pathway , the prochiral olefin coordinates to the solvated rhodium catalyst first, after which the oxidative addition of molecular hydrogen occurs. nih.govacs.org This step is often the rate-determining and enantio-determining step of the catalytic cycle.

Conversely, the dihydride pathway involves the initial oxidative addition of hydrogen to the rhodium complex to form a dihydride species. The substrate then coordinates to this intermediate, followed by migratory insertion and reductive elimination to yield the product. uit.no Studies on rhodium complexes with electron-donating, P-stereogenic bisphosphine ligands have provided evidence for the dihydride mechanism. tcichemicals.com The choice between these pathways can sometimes be ambiguous, with evidence suggesting that either pathway might be accessible depending on reaction conditions. researchgate.net

Ligands with chirality centered on the phosphorus atom, known as P-stereogenic or P-chirogenic ligands, have had a profound impact on asymmetric catalysis. tcichemicals.comresearchgate.net The this compound framework is an ideal backbone for creating such ligands. acs.org An example is BenzP* [1,2-Bis(tert-butylmethylphosphino)benzene], which is an electron-rich, conformationally rigid ligand. acs.orgtcichemicals.com

The stereogenic phosphorus centers directly influence the chiral environment around the metal center. The combination of a bulky group (like tert-butyl) and a smaller group (like methyl) on the phosphorus atom creates a well-defined chiral pocket. tcichemicals.com This structural feature is crucial for achieving high levels of enantioselection, as it dictates how the substrate binds to the catalyst. acs.org The rigidity of the ortho-phenylene backbone further enhances the ligand's effectiveness by reducing conformational flexibility, which often leads to higher enantioselectivities. tcichemicals.com Rhodium complexes with these P-stereogenic ligands have demonstrated excellent performance in the asymmetric hydrogenation of dehydroamino acids and enamides. acs.org

While the this compound scaffold is most famous for hydrogenation, the broader class of chiral biphenyl (B1667301) diphosphine ligands is highly effective in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for constructing chiral biaryl compounds, which are prevalent in pharmaceuticals and natural products.

In palladium-catalyzed asymmetric Suzuki-Miyaura coupling, chiral-bridged biphenyl monophosphine ligands have been developed that exhibit excellent reactivity and enantioselectivity (up to 88% ee) for the synthesis of axially chiral biaryls under mild conditions. nih.gov The success of these reactions often depends on the steric and electronic properties of the phosphine (B1218219) ligand, which influences the enantioselectivity of the reductive elimination step. The use of chiral phosphoramidite-stabilized palladium nanoparticles has also been explored, achieving high yields and excellent enantioselectivity (>99% ee) in the synthesis of sterically hindered binaphthalenes. acs.org These examples underscore the potential of designing chiral phosphorus ligands for stereoselective carbon-carbon bond formation.

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a highly atom-economical method for producing chiral aldehydes. Rhodium complexes modified with chiral phosphorus ligands are the catalysts of choice for this transformation. researchgate.net

While classic this compound ligands are less common in this specific application, related chiral bidentate phosphorus ligands, such as phosphine-phosphites and phosphine-phosphonites, have achieved remarkable success. rsc.orgacs.org For example, rhodium catalysts bearing hybrid phosphine-phosphorodiamidite ligands have been used in the hydroformylation of vinyl esters, achieving exceptional regioselectivities (branched/linear > 1000) and enantioselectivities up to 97% ee. acs.org The electronic properties of the ligand play a crucial role, with decreased phosphine basicity generally leading to increased enantioselectivity. rsc.org These results highlight the importance of ligand design in controlling both regioselectivity and enantioselectivity in hydroformylation reactions.

Other Enantioselective Transformations

While much of the focus on this compound ligands has been in areas like carbonylation, their chiral variants have proven highly effective in asymmetric catalysis. An electron-rich, P-stereogenic bisphosphine ligand known as “BenzP”, which is an enantiopure form of 1,2-Bis(tert-butylmethylphosphino)benzene, has been developed. acs.org When complexed with rhodium, this ligand demonstrates exceptional performance in the asymmetric hydrogenation of various functionalized alkenes. acs.org The rhodium complex of BenzP has achieved excellent enantioselectivities, reaching up to 99.9%, and has shown high catalytic activity with turnover frequencies (TOF) as high as 10,000 h⁻¹. acs.org

Carbonylation Reactions

Palladium complexes featuring bidentate phosphine ligands derived from this compound are crucial for various carbonylation reactions. units.itresearchgate.net These reactions introduce a carbonyl group into an organic molecule and are fundamental for synthesizing valuable chemicals like esters and carboxylic acids. units.it The structure of the phosphine ligand, particularly its steric bulk and backbone, plays a critical role in modulating the activity and selectivity of the catalyst. nih.gov

Alkoxycarbonylation and Hydroxycarbonylation of Unsaturated Compounds

Alkoxycarbonylation and hydroxycarbonylation involve the addition of an alkoxy or hydroxy group and a carbonyl group across an unsaturated bond, such as in an alkene or alkyne. Palladium catalysts equipped with ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) are highly effective for these transformations, often yielding linear esters and acids with high selectivity. units.itresearchgate.net The mechanism for the alkoxycarbonylation of alkenes is generally understood to proceed through a hydride cycle, which includes steps of hydride insertion, CO coordination and insertion, and finally, alcoholysis. nih.gov

A landmark industrial application of a this compound derivative is in the Lucite Alpha Process for the production of methyl methacrylate. units.itburnietimber.com.au The first stage of this two-step process is the palladium-catalyzed methoxycarbonylation of ethylene (B1197577) to produce methyl propanoate. units.itburnietimber.com.aumdpi.com This reaction is carried out using a catalyst system that comprises a palladium precursor and the specific bidentate phosphine ligand, 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB). units.itnih.govunits.it The success of this process is largely attributed to the unique properties of the DTBPMB ligand, which provides the catalyst with remarkable activity and stability. units.itunits.it No other ligand has proven as efficient for this specific industrial process. units.it The second step involves the condensation of the resulting methyl propanoate with formaldehyde (B43269) over a heterogeneous catalyst to yield methyl methacrylate. units.itmdpi.comrsc.org

The performance of the Pd-DTBPMB catalyst in this reaction is exceptional, as highlighted by the following data:

| Catalyst System | Substrate | Product | Turnover Number (TON) | Turnover Frequency (TOF) | Selectivity |

| Pd/1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | Ethylene | Methyl Propanoate | 100,000 | 12,000 h⁻¹ | >99% |

This table presents performance data for the industrially significant ethylene methoxycarbonylation reaction. researchgate.netnih.gov

The utility of the palladium-DTBPMB catalytic system extends beyond ethylene to the alkoxycarbonylation of other unsaturated compounds. It has been successfully applied to various aliphatic alkenes, demonstrating high selectivity for the formation of linear esters and acids. researchgate.netnih.gov The steric hindrance provided by the bulky tert-butyl groups on the DTBPMB ligand is believed to favor the formation of the terminal, linear esterification product. researchgate.net

The alkoxycarbonylation of alkynes using palladium catalysts with chelating phosphine ligands has also been a subject of study. rsc.orgsemanticscholar.org For terminal alkynes, the reaction can yield either branched or linear products, with the selectivity being dependent on the specific catalytic system and substrate. rsc.orgsemanticscholar.org Computational studies on the methoxycarbonylation of propyne (B1212725) with Pd-diphosphine catalysts have provided insights into the reaction mechanism, helping to understand and predict product selectivity. rsc.org

Isomerizing Carbonylations

A significant advantage of the Pd-DTBPMB catalyst system is its ability to perform isomerizing carbonylations. units.it This allows for the conversion of internal, non-functionalized alkenes into valuable linear functionalized products. units.it The catalyst facilitates the isomerization of the double bond along the carbon chain to a terminal position, where it then undergoes highly regioselective carbonylation. units.itresearchgate.net This capability is particularly valuable for converting mixtures of internal olefins, which are often found in industrial feedstocks, into single, linear ester or acid products with high selectivity. units.it This one-pot isomerization-functionalization strategy has been applied to substrates such as 2-butene (B3427860) and internal octenes. units.it

Cross-Coupling and Related Reactions

1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz) and its analogues are versatile chelating ligands for transition metal-catalyzed cross-coupling reactions. lookchem.comsigmaaldrich.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fishersci.catcichemicals.com The dppbz ligand enhances catalytic activity, improves selectivity, and helps to suppress unwanted side reactions by stabilizing the metal complexes. lookchem.com

Palladium-phosphine complexes are the most commonly used catalysts for cross-coupling reactions due to their high chemical stability and versatility. tcichemicals.com The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnobelprize.org

The dppbz ligand has been employed in several types of cross-coupling reactions:

Iron-catalyzed fluoroaromatic coupling: Dppbz serves as a catalytic modulator in these reactions. lookchem.comsigmaaldrich.com

Nickel-catalyzed C-H alkynylation: The ligand enhances the catalytic activity in the alkynylation of azoles. lookchem.com

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organohalides. While a wide range of phosphine ligands are used, the fundamental principles of ligand design often apply. nih.govnobelprize.org

Synthesis of Alkenylboronates: Dppbz is used as a ligand in the synthesis of these compounds from acetylenic esters. sigmaaldrich.com

The effectiveness of a phosphine ligand in these reactions is often related to its steric and electronic properties, such as the cone angle, which influences the rate of key steps like reductive elimination. fishersci.ca

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species and an organohalide. rsc.orgresearchgate.net The catalytic cycle is generally understood to involve three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.netnih.gov

Phosphine ligands are critical to the success of this reaction. By coordinating to the palladium center, they increase its electron density, which facilitates the initial oxidative addition step. rsc.org Furthermore, the steric bulk of the phosphine ligands can promote the final reductive elimination step. rsc.org While many phosphine ligands have been developed for this purpose, 1,2-bis(diphenylphosphino)benzene has found utility in this area. Research has shown that a ruthenium complex, [Ru(dppbz)(CO)₂Cl₂], serves as an excellent pre-catalyst for Suzuki-type C-C coupling reactions, demonstrating the effectiveness of the dppbz ligand in facilitating this key bond formation. u-tokyo.ac.jp

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling has emerged as a cost-effective and less toxic alternative to methods using precious metals like palladium. In this context, 1,2-bis(diphenylphosphino)benzene (dppbz) has been identified as a crucial ligand for modulating the reactivity and selectivity of iron catalysts.

Notably, a catalytic amount of dppbz facilitates the iron-catalyzed cross-coupling between polyfluorinated arylzinc reagents and alkyl halides. nih.govescholarship.org This system achieves the selective cleavage of sp³ carbon-halogen bonds, a transformation that was not feasible with traditional stoichiometric modifiers such as TMEDA. nih.govescholarship.org This catalytic method provides a practical and efficient route for the synthesis of valuable polyfluorinated aromatic compounds. nih.govescholarship.org

Mechanistic investigations into iron-catalyzed Negishi cross-coupling reactions have revealed surprising behavior for diphosphine ligands like dppbz. wikipedia.org While the ligand is essential for catalytic activity, studies suggest that in the presence of the zinc-based coupling partners, the diphosphine may coordinate predominantly to the zinc rather than the iron center during the catalytic cycle. wikipedia.org Kinetic studies implicate the formation of a mixed Fe-Zn(dppbz) species prior to the rate-limiting step of the reaction. wikipedia.org Further research into the electronic structure of iron(II) complexes with various bisphosphine ligands, including dppbz, provides fundamental insights into how ligand architecture influences the electronic environment of the metal center, which in turn dictates catalytic performance.

| Alkyl Halide | Arylzinc Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Iodooctane | Pentafluorophenylzinc bromide | Fe(acac)₃ / dppbz | 81 |

| 1-Bromooctane | Pentafluorophenylzinc bromide | Fe(acac)₃ / dppbz | 79 |

| Cyclohexyl iodide | Pentafluorophenylzinc bromide | Fe(acac)₃ / dppbz | 75 |

| 1-Iodo-4-phenylbutane | Pentafluorophenylzinc bromide | Fe(acac)₃ / dppbz | 88 |

Other C-C and C-Heteroatom Bond Formations

Beyond the Suzuki and iron-catalyzed cross-coupling reactions, 1,2-bis(diphenylphosphino)benzene is instrumental in other catalytic transformations for forming carbon-carbon and carbon-heteroatom bonds.

The ruthenium complex [Ru(dppbz)(CO)₂Cl₂], noted for its activity in Suzuki coupling, also functions as an effective pre-catalyst for Buchwald-type C-N coupling reactions. u-tokyo.ac.jp Additionally, copper complexes incorporating the dppbz ligand have demonstrated significant catalytic utility. These copper-dppbz systems are highly reactive catalysts for the β-boration of α,β-unsaturated amides and can be used for the N-formylation of a wide variety of amines. The dppbz ligand has also been employed in the copper-catalyzed synthesis of alkenylboronates from acetylenic esters.

| Reaction Type | Metal Center | Substrate Class | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-type Amination | Ruthenium | Aryl halides, Amines | C-N | u-tokyo.ac.jp |

| β-Boration | Copper | α,β-Unsaturated amides | C-B | |

| N-Formylation | Copper | Amines | N-CHO | |

| Alkenylboronate Synthesis | Copper | Acetylenic esters | C-B |

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a frontier in organic synthesis, offering a more atom-economical approach to constructing complex molecules by avoiding pre-functionalized starting materials. Transition metals, particularly rhodium and palladium, are at the forefront of this field, often utilizing chelating directing groups to achieve high levels of selectivity. nih.gov Phosphine ligands play a significant role in tuning the electronic and steric properties of these metal catalysts.

For instance, rhodium-catalyzed C-H functionalization often proceeds through a Rh(I)/Rh(III) catalytic cycle, where the initial C-H activation occurs via oxidative addition. In other systems, such as with Co(III) metallacycles supported by bis(phosphine) ligands like 1,2-bis(diethylphosphino)ethane (B1585043) (depe), facile directed C(sp²)-H activation can be achieved. wikipedia.org While the broader class of bisphosphine ligands is clearly important for this type of transformation, specific and prominent examples of 1,2-bis(diphenylphosphino)benzene being used as the primary ligand in catalytic C-H activation were not found within the scope of the conducted research.

Hydrogenation of Other Substrates

Catalytic hydrogenation is a fundamental process in both laboratory and industrial chemistry. Complexes of this compound and its derivatives are effective ligands for catalysts used in the hydrogenation of various unsaturated substrates.

Ruthenium(II) complexes featuring bisphosphine ligands have been studied for their catalytic activity in the hydrogenation of alkenes like styrene. Similarly, ruthenium-arene complexes with ligands structurally related to dppbz, such as 1,2-bis(diphenylphosphinomethyl)benzene, are active catalysts for the hydrogenation of benzene (B151609) to cyclohexane (B81311) in biphasic systems.

In the realm of asymmetric catalysis, chiral analogues of dppbz have proven highly effective. An enantiopure P-stereogenic bisphosphine ligand with the same 1,2-phenylene backbone, 1,2-Bis(tert-butylmethylphosphino)benzene, forms rhodium complexes that exhibit excellent enantioselectivities (up to 99.9% ee) and high catalytic activity in the asymmetric hydrogenation of various functionalized alkenes. This highlights the value of the rigid this compound framework in designing sophisticated catalytic systems.

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles and Intermediates

Understanding the step-by-step mechanism of a catalytic reaction, known as the catalytic cycle, is fundamental to optimizing its performance. For catalysts incorporating 1,2-bis(phosphino)benzene-type ligands, a combination of experimental and computational methods has been employed to identify key intermediates and elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

A prominent example is the palladium-catalyzed methoxycarbonylation of alkenes using ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB). Detailed mechanistic studies have proposed two primary pathways: the "hydride" mechanism and the "carbomethoxy" mechanism. In the hydride pathway, a key intermediate is a palladium-hydride species, [Pd(P-P)H(MeOH)]+, which initiates the cycle by inserting an alkene. st-andrews.ac.uk Subsequent CO insertion and methanolysis release the final product and regenerate the catalyst. Isotopic labeling studies using deuterium (B1214612) have been instrumental in distinguishing between these potential pathways by tracking the source of hydrogen atoms in the product. st-andrews.ac.uk The identification of such intermediates is crucial for explaining how factors like solvent and acid co-catalysts influence the reaction rate and selectivity. st-andrews.ac.uk

Density Functional Theory (DFT) Calculations for Ligand Design and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for probing the intricacies of catalytic systems involving this compound and its analogues. These computational methods allow for the detailed examination of structures and energies of molecules and transition states that may be difficult or impossible to observe experimentally.

The catalytic activity of a metal complex is heavily influenced by the electronic and steric properties of its ligands. DFT calculations are widely used to quantify these properties.

Electronic Parameters: The electron-donating ability of a phosphine (B1218219) ligand can be evaluated by calculating properties such as the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency (ν(CO)) of a nickel-carbonyl complex. For instance, comparing the calculated ν(CO) data for (dppbz)Ni(CO)2 with other (diphosphine)Ni(CO)2 compounds reveals the electronic nature of the 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) ligand. acs.org These calculations indicate that the o-phenylene backbone in dppbz results in a slightly less electron-donating ligand compared to an ethylene (B1197577) linker. acs.org

Steric Parameters: The steric bulk of a ligand is critical for controlling substrate access to the metal center and influencing the stability of intermediates. DFT is used to calculate steric descriptors like the buried volume (%Vbur), which quantifies the percentage of the space around the metal center that is occupied by the ligand. acs.org Calculations for derivatives like 1,2-DTBPMB have confirmed that the significant steric congestion created by the tert-butyl groups is a key factor in its high catalytic activity. st-andrews.ac.uk

The table below summarizes key calculated parameters for phosphine ligands, illustrating the type of data generated through DFT studies.

| Ligand Family | Parameter Type | Descriptor | Typical Calculated Value | Significance |

| Diphosphines | Electronic | ν(CO) in LNi(CO)2 | 2000-2080 cm-1 | Lower frequency indicates stronger electron donation. |

| Diphosphines | Steric | Buried Volume (%Vbur) | 30-50% | Measures the steric footprint of the ligand at the metal center. |

| Diphosphines | Geometric | Natural Bite Angle | 80-100° | Influences the geometry and stability of catalytic intermediates. |

DFT calculations are particularly powerful for locating and analyzing the transition states of chemical reactions. By comparing the energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism and understand the origins of selectivity.

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially, DFT is used to model the transition states leading to the different enantiomeric products. The calculated energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess (ee). This analysis helps to identify the specific steric and electronic interactions between the chiral ligand, the metal, and the substrate that are responsible for stereochemical control. For reactions like the Hayashi-Heck cross-coupling, multivariate linear regression models incorporating conformation-dependent features from DFT have been shown to improve the prediction of enantioselectivity. chemrxiv.org

Bidentate ligands like this compound are not rigid structures. The flexibility of the benzene (B151609) backbone and the rotation around P-C bonds allow the ligand and its metal complexes to adopt various conformations. chemrxiv.org The specific conformation adopted can have a significant impact on catalytic activity and selectivity.

Computational workflows have been developed to automatically perform conformational searches for metal-bisphosphine complexes. chemrxiv.org These studies generate an ensemble of low-energy structures, for which steric and electronic features are then calculated. chemrxiv.orgchemrxiv.org This approach provides a more realistic representation of the ligand's behavior in solution compared to considering only a single, static structure. The analysis reveals that while electronic features may not vary significantly between conformations, steric features can change dramatically, highlighting the importance of conformational flexibility in catalysis. chemrxiv.org

Kinetic Studies and Reaction Order Determination

Kinetic studies, which measure how reaction rates change with reactant concentrations, provide quantitative data to support or refute proposed catalytic mechanisms. By determining the reaction order with respect to the catalyst, substrate, and other reagents, researchers can identify which species are involved in the rate-determining step of the catalytic cycle.

For example, kinetic investigations of reactions involving phosphine ligands can help distinguish between associative mechanisms (where the incoming reactant binds to the complex before another ligand departs) and dissociative mechanisms (where a ligand departs first to create a vacant coordination site). In studies of nickel complexes, kinetic profiles have been used to compare the effectiveness of precatalysts and diagnose the role of different ligand oxidation states in the active catalytic species. chemrxiv.org

Spectroscopic Techniques for In-Situ Monitoring and Intermediate Identification

While computational studies provide theoretical insight, spectroscopic techniques offer direct experimental evidence of species present during a catalytic reaction. In-situ monitoring, where the reaction is observed as it happens inside an analytical instrument, is especially valuable for identifying short-lived or low-concentration catalytic intermediates. researching.cnfu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a primary tool for studying reactions involving phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing information about ligand coordination, the metal's oxidation state, and the formation of intermediates. rsc.org High-pressure NMR (HP-NMR) spectroscopy has been successfully used to study catalytic cycles under realistic pressure conditions, such as in the methoxycarbonylation of ethene, providing direct evidence for key palladium-hydride and palladium-alkyl intermediates. st-andrews.ac.uk

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is excellent for monitoring changes in specific functional groups, particularly the stretching frequency of carbon monoxide (CO) when it is a substrate or a ligand on a metal center. jos.ac.cn The position of the ν(CO) band provides information on the electronic properties of the metal center, which is influenced by the other ligands bound to it. acs.org

Mass Spectrometry (MS): Automated MS techniques can continuously analyze small aliquots from a reaction mixture, allowing for the real-time tracking of reactants, products, and potential intermediates. fu-berlin.de

These advanced techniques provide a dynamic picture of the catalytic process, complementing the static information from crystallography and the theoretical insights from DFT calculations to build a comprehensive understanding of the reaction mechanism.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is a primary tool for characterizing dppbz and its complexes.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is highly sensitive for NMR, and its chemical shift (δ) is indicative of the electronic environment around the phosphorus atoms. In diphosphine ligands, the coordination of the phosphorus lone pairs to a metal center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand. For instance, the uncoordinated phosphine groups in the related ligand 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) show a ³¹P NMR signal at approximately -14.5 ppm. acs.orgacs.org Upon coordination to a metal, this value shifts significantly downfield. For example, in trimetallic arrays where tpbz bridges metal centers, the coordinated phosphorus atoms exhibit signals ranging from approximately +20.5 ppm to +41 ppm. acs.orgacs.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the phenyl and benzene backbone protons of the ligand. In a dinitrosyl iron complex, [(dppbz)Fe(NO)₂], the phenyl protons of the dppbz ligand appear as a multiplet signal in the aromatic region of the spectrum. researchgate.net

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is essential for studying paramagnetic species, such as metal complexes of dppbz involving metals with unpaired electrons (e.g., Co(II)). EPR provides detailed information on the electronic structure and the distribution of the unpaired electron density. Key parameters derived from EPR spectra include g-values and zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin states in the absence of an external magnetic field.

Studies on a series of pentacoordinate Co(II) halide complexes supported by the dppbz ligand, with the general formula [CoX(dppbz)₂]X (where X = Cl, Br, I), have shown that these species exhibit field-induced slow magnetic relaxation. Analysis of their magnetic properties, which are closely related to EPR data, reveals positive axial zero-field splitting (D) values, indicating an easy-plane magnetic anisotropy. The magnitude of the D value varies systematically with the coordinated halide.

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups within a molecule. For 1,2-bis(diphenylphosphino)benzene, the IR spectrum is dominated by absorptions arising from the phenyl and benzene rings. Key vibrational modes include aromatic C-H stretching, which typically occurs above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600–1400 cm⁻¹ region.

When dppbz acts as a ligand in a metal complex, new vibrational modes associated with other coordinated ligands can be observed. In the dinitrosyl iron complex [(dppbz)Fe(NO)₂], the stretching frequencies of the nitrosyl (NO) ligands are particularly diagnostic. The positions of these ν(NO) bands provide insight into the electron-donating character of the phosphine ligand and the extent of π-backbonding from the metal to the NO ligands. researchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel 1,2-Bis(phosphino)benzene Architectures with Tailored Properties

The modular nature of the this compound framework allows for systematic modifications to fine-tune the performance of its metal complexes. Researchers are exploring innovative strategies to introduce structural features that can profoundly influence the outcome of chemical transformations.

Recent studies have highlighted the significance of steric effects that are distant from the metal center in influencing catalytic activity. By strategically positioning bulky substituents on the periphery of the this compound ligand, it is possible to create a defined steric environment that can enhance reaction rates and selectivities. This concept of "remote steric hindrance" allows for the modulation of the catalyst's active site without directly altering the immediate coordination sphere of the metal. This approach has been shown to be effective in nickel-catalyzed cross-coupling reactions, where ligands with substantial remote steric bulk have demonstrated superior performance.

| Ligand Architecture | Key Feature | Impact on Catalysis |

| Aryl alkylphosphines with bulky 3,5-substituents | Remote steric hindrance | High activity in Ni-catalyzed Suzuki coupling |

The introduction of hemilabile donor groups onto the this compound backbone represents a sophisticated strategy for creating dynamic catalytic systems. Hemilabile ligands possess at least one coordinating group that can reversibly bind and dissociate from the metal center during a catalytic cycle. This dynamic behavior can facilitate substrate access to the metal and stabilize key reaction intermediates.

A notable example involves the selective mono-oxidation of one of the phosphine (B1218219) groups in 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) through a Staudinger reaction with azides like trimethylsilyl (B98337) azide (B81097). This process yields an asymmetric iminophosphoranophosphine ligand. acs.orgnih.gov In this modified ligand, the phosphine group acts as a strong donor, while the iminophosphorane moiety can exhibit hemilabile behavior, potentially opening a coordination site for catalysis. This approach allows for the creation of multifunctional ligands with both strong and labile donor sites within the same molecule. acs.orgnih.gov

| Original Ligand | Modification | Resulting Ligand Type | Potential Advantage |

| 1,2-Bis(diphenylphosphino)benzene | Selective mono-oxidation of one phosphine group | Asymmetric iminophosphoranophosphine | Dynamic coordination and hemilability |

The well-defined geometry and coordinating capabilities of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular structures and metal-organic frameworks (MOFs). By utilizing multidentate analogues, such as 1,2,4,5-tetrakis(diphenylphosphino)benzene, researchers have successfully synthesized heterotrimetallic assemblies. acs.org These structures feature multiple metal centers held in a specific spatial arrangement by the phosphine-based bridging ligands. acs.org

Such assemblies are of interest for their potential applications in areas like molecular electronics and multi-metallic catalysis, where the proximity and electronic communication between different metal centers can lead to unique reactivity. The modular nature of these systems allows for the systematic variation of the metal ions and dithiolene coligands to control the separation and orientation of redox-active units. acs.org The phosphine groups that are not coordinated to the primary metal can be used to bind other metal fragments, leading to the formation of extended, well-defined structures. nih.gov

Expanding the Scope of Catalytic Applications

Building on the established success of this compound ligands in various catalytic processes, current research is focused on applying these systems to new and challenging chemical transformations, particularly those with significant industrial and environmental implications.

A significant area of contemporary research is the use of carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of valuable chemicals. Nickel complexes incorporating derivatives of this compound have emerged as promising catalysts for the coupling of CO2 and ethylene (B1197577) to produce acrylates, which are important industrial monomers. acs.orgacs.org

Specifically, a nickel(0) complex of 1,2-bis(di-iso-propylphosphino)benzene has been developed and studied for this transformation. acs.orgacs.org Research in this area has focused on understanding the stoichiometric reactivity of the catalyst with CO2 and ethylene and characterizing the coordination chemistry of the catalytic intermediates. acs.orgacs.org By optimizing reaction conditions and employing additives, researchers have achieved significant improvements in catalyst performance, with turnover numbers exceeding 400, a substantial increase over previously reported systems. acs.orgacs.org

| Catalyst System | Reaction | Key Findings |

| [1,2-Bis(di-iso-propylphosphino)benzene]Ni(0) | CO2–Ethylene Coupling | Turnover numbers greater than 400 achieved with optimized conditions. |

The robust and tunable nature of this compound ligands makes them well-suited for a wide array of new bond-forming reactions. The parent compound, 1,2-bis(diphenylphosphino)benzene (dppbz), is a versatile ligand for various cross-coupling reactions. It has been successfully employed in nickel-catalyzed C-N cross-coupling reactions, enabling the formation of carbon-nitrogen bonds under mild conditions with low catalyst loadings. digitellinc.com

Furthermore, dppbz and its analogues have proven effective in other significant transformations. For instance, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) is a key ligand in palladium-catalyzed alkoxycarbonylation of unsaturated compounds. st-andrews.ac.uk This technology forms the basis of the commercial "Alpha process" for the production of methyl methacrylate. st-andrews.ac.uk More recently, cationic cobalt complexes with ligands such as dppbz have been utilized to catalyze the three-component coupling of arenes, ethylene, and alkynes, demonstrating their utility in complex C-H activation and C-C bond-forming cascades. princeton.edu These examples underscore the broad potential of this compound-based catalysts to address a wide range of synthetic challenges.

| Ligand | Metal | Catalytic Application |

| 1,2-Bis(diphenylphosphino)benzene (dppbz) | Nickel | C-N cross-coupling reactions |

| 1,2-Bis(di-tert-butylphosphinomethyl)benzene | Palladium | Alkoxycarbonylation of alkenes |

| 1,2-Bis(diphenylphosphino)benzene (dppbz) | Cobalt | Arene-ethylene-alkyne three-component coupling |

Mechanistic Insights for Rational Catalyst Design

A deep understanding of reaction mechanisms at a molecular level is crucial for the rational design of more efficient and selective catalysts. For catalysts incorporating this compound and related diphosphine ligands, mechanistic studies focus on elucidating the electronic and steric effects of the ligand on the metal center. These investigations are critical for tailoring catalyst performance for specific transformations.

Key to the success of diphosphine ligands is the ability to fine-tune their properties. The bite angle and steric hindrance of the substituents on the phosphorus atoms are critical parameters that influence the catalytic activity and selectivity. For instance, in palladium-catalyzed reactions, the geometry of the this compound ligand can impact the rates of oxidative addition and reductive elimination, which are key steps in many cross-coupling catalytic cycles.

Detailed kinetic, spectroscopic, and crystallographic analyses have revealed the importance of subtle ligand modifications. For example, in certain palladium-catalyzed C-N coupling reactions, the in situ mono-oxidation of a bis-phosphine ligand was found to be critical for a successful transformation. This understanding of the active catalyst's nature has led to the rational design of pre-catalysts that ensure reliable and complete activation, a significant step towards more robust and efficient catalytic processes. Computational modeling is increasingly being used to complement experimental studies, providing insights into reaction pathways and transition states that are difficult to observe experimentally.

Industrial Applications and Process Optimization

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream is a significant challenge in industrial processes. Research in this area is focused on developing robust catalytic systems that are not only highly efficient but also allow for easy separation and recycling.

A notable example of the industrial application of a related diphosphine ligand is the use of 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) in the Lucite Alpha process for the production of methyl methacrylate. nih.gov In this palladium-catalyzed methoxycarbonylation of ethylene, the DTBPMB ligand was instrumental in achieving high turnover numbers (TON) and turnover frequencies (TOF). nih.gov The success of this process highlights the potential of this compound-type ligands in large-scale chemical manufacturing.

Process optimization efforts are directed towards enhancing catalyst lifetime, improving product yields, and reducing catalyst loading. This can be achieved through ligand modification to improve stability under process conditions. For example, aryl phosphines, due to better electron delocalization, are generally more stable towards oxidation than their alkyl counterparts. nih.gov Recent developments have shown that specific aryldiphosphine ligands can lead to catalytic systems with not only high performance but also enhanced oxygen-resistance, a desirable trait for industrial applications. nih.gov

The following table summarizes the performance of different diphosphine ligands in the methoxycarbonylation of ethylene, illustrating the impact of ligand design on catalytic efficiency.

| Ligand | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) |

| 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | 100,000 | 12,000 | >99 |

| [Ph₂P(ortho-C₆H₄)]₂CH₂ (L11) | >2,390,000 | 100,000 | >99 |

Data sourced from a 2024 study on high-performance carbonylation of alkenes. nih.gov

Hybrid Catalytic Systems and Immobilization Strategies

To bridge the gap between homogeneous and heterogeneous catalysis, significant research is being directed towards the immobilization of homogeneous catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

One promising strategy involves the incorporation of phosphine ligands into solid supports, such as polymers or inorganic materials like silica. A more advanced approach is the integration of diphosphine moieties into the structure of Metal-Organic Frameworks (MOFs). rsc.orgutexas.edu MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for supporting catalytic species. rsc.orgutexas.edu

The heterogenization of diphosphine-metal complexes can be achieved by designing MOF linkers that contain phosphine groups. utexas.edu These phosphine sites can then coordinate with metal centers, effectively tethering the catalyst to the solid framework. utexas.edu This confinement within the MOF pores can also influence the catalyst's reactivity and selectivity in unique ways compared to its homogeneous counterpart. utexas.edu For instance, a rhodium catalyst with a diphosphine ligand, when encapsulated within a MOF, demonstrated considerably better performance upon recycling compared to the homogeneous system. rsc.org

These hybrid catalytic systems offer several advantages:

Enhanced Stability: The rigid framework can protect the catalyst from deactivation pathways.

Facilitated Catalyst-Product Separation: The solid catalyst can be easily filtered from the reaction mixture.

Recyclability: The ability to reuse the catalyst multiple times is economically and environmentally beneficial.

Potential for Unique Selectivity: The microenvironment of the MOF pores can influence the outcome of the reaction.

While specific examples of this compound immobilization in MOFs are still emerging, the principles established with other diphosphine ligands provide a clear roadmap for future research in this area.

Applications in Materials Science and Medicinal Chemistry

The utility of this compound extends beyond traditional catalysis into the realms of materials science and medicinal chemistry. Its ability to form stable complexes with a variety of transition metals is being exploited to create novel materials with unique photophysical and electronic properties.

In materials science, 1,2-bis(diphenylphosphino)benzene is used as a chelating ligand for the synthesis of luminescent copper(I) halide complexes. lookchem.com These complexes can exhibit interesting photophysical properties with potential applications in optoelectronics and as components of light-emitting devices. lookchem.com The rigid benzene (B151609) backbone of the ligand contributes to the stability of these complexes.

In the field of medicinal chemistry, this compound serves as a versatile ligand in the synthesis of complex organic molecules that are often the building blocks for pharmaceuticals and agrochemicals. lookchem.com For example, copper-diphosphine complexes synthesized using this ligand are employed as homogeneous catalysts for the N-formylation of a wide range of amines, a crucial reaction in the synthesis of many biologically active compounds. lookchem.com Furthermore, iron-catalyzed cross-coupling reactions modulated by 1,2-bis(diphenylphosphino)benzene provide an efficient route for the synthesis of fluorinated organic compounds, a class of molecules with significant importance in the pharmaceutical industry. lookchem.com

The following table highlights some of the applications of 1,2-bis(diphenylphosphino)benzene in these emerging fields.

| Field | Application | Metal Complex | Significance |

| Materials Science | Luminescent Materials | Copper(I) Halide Complexes | Potential for use in optoelectronics and light-emitting devices. lookchem.com |

| Medicinal Chemistry | N-formylation of Amines | Copper-diphosphine Complexes | Synthesis of pharmaceuticals and agrochemicals. lookchem.com |

| Medicinal Chemistry | Fluoroaromatic Coupling | Iron-based Catalysts | Efficient synthesis of fluorinated organic compounds. lookchem.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing 1,2-Bis(diphenylphosphino)benzene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using diphenylphosphine precursors under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. A common approach involves reacting 1,2-dibromobenzene with diphenylphosphine in the presence of a strong base like NaH or LiHMDS. Purification is achieved through recrystallization from toluene/hexane mixtures, yielding >98% purity (HPLC) . Monitoring reaction progress via P NMR can identify intermediate phosphine oxides, which must be minimized to ensure ligand efficacy in catalysis.

Q. What characterization techniques are critical for confirming the structure of 1,2-Bis(diphenylphosphino)benzene?

- Methodological Answer : Key techniques include:

- P NMR spectroscopy : A singlet near δ -15 ppm confirms the absence of oxidized phosphine species (e.g., phosphine oxides, which appear at δ +20–30 ppm).

- X-ray crystallography : Resolves the ligand’s bite angle (∼85–90°) and confirms the planar coordination geometry .

- Elemental analysis : Validates the molecular formula (CHP) and purity .

Q. How should 1,2-Bis(diphenylphosphino)benzene be stored to maintain stability, and what are its decomposition pathways?

- Methodological Answer : Store under inert gas (argon) at room temperature, shielded from light and moisture. Decomposition occurs via oxidation to phosphine oxides (detectable by P NMR) or reaction with strong acids/bases. Hazardous decomposition products include phosphorus oxides and CO under combustion .

Advanced Research Questions

Q. How does 1,2-Bis(diphenylphosphino)benzene compare to analogous ligands (e.g., dppe, BINAP) in stabilizing transition-metal complexes for asymmetric catalysis?

- Methodological Answer : The ligand’s rigid benzene backbone and moderate bite angle favor square-planar geometries in Pd(II) or Pt(II) complexes, enhancing enantioselectivity in cross-coupling reactions. Compared to dppe (ethane backbone, flexible bite angle ~72°), it provides greater steric control but lower electron-donating capacity. Contrast with BINAP’s axial chirality for enantiomeric differentiation .

Q. What strategies mitigate air sensitivity in reactions involving 1,2-Bis(diphenylphosphino)benzene?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for handling. Pre-purify solvents (e.g., THF, toluene) via sparging with inert gas and drying over molecular sieves. Add reducing agents (e.g., Na/benzophenone) to scavenge trace oxygen. Monitor reactions in real-time using P NMR to detect oxidation .

Q. How can computational methods (e.g., DFT) predict the reactivity of 1,2-Bis(diphenylphosphino)benzene in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model metal-ligand bond strengths, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, electron-withdrawing substituents on the benzene ring lower the ligand’s HOMO energy, altering oxidative addition rates in Pd-catalyzed couplings .

Data Contradictions and Validation

- Molecular Weight Discrepancies : reports a molecular weight of 446.46 g/mol (CHP), while lists a related compound (CAS 80510-04-9) with unspecified substitutions. Validate via elemental analysis and HRMS for precise confirmation .

- Safety Protocols : (TCI America) and (Combi-Blocks) agree on inert-atmosphere handling but differ slightly in emergency contact procedures. Prioritize institutional safety guidelines over supplier-specific protocols.

Retrosynthesis Analysis